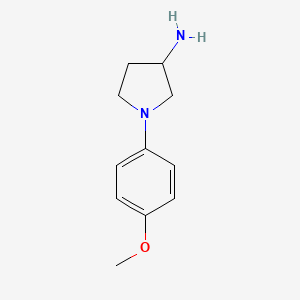

1-(4-Methoxyphenyl)pyrrolidin-3-amine

Descripción

BenchChem offers high-quality 1-(4-Methoxyphenyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDZJOUNRTUAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083424-44-5 | |

| Record name | 1-(4-methoxyphenyl)pyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(4-Methoxyphenyl)pyrrolidin-3-amine chemical structure and properties

[1][2][3]

Chemical Identity & Core Properties

This compound represents a "privileged scaffold" in drug discovery, combining a flexible pyrrolidine ring with an electron-rich aromatic system.[1][2] It serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and monoamine transporter modulators.

Identification Data

| Property | Detail |

| IUPAC Name | 1-(4-Methoxyphenyl)pyrrolidin-3-amine |

| Common Synonyms | 3-Amino-1-(4-methoxyphenyl)pyrrolidine; 1-(p-Anisyl)-3-aminopyrrolidine |

| CAS Number | Not widely standardized in bulk catalogs; typically cited by specific enantiomer or salt form (e.g., HCl).[3][4][5][6][7] |

| PubChem CID | 43314882 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| SMILES | COC1=CC=C(C=C1)N2CCC(C2)N |

Physicochemical Profiling

Note: Values below are consensus estimates based on structural class and calculated models (ACD/Labs, ChemAxon).

| Parameter | Value | Significance in Drug Design |

| LogP (Calculated) | ~1.3 | Ideal for CNS penetration and oral bioavailability (Lipinski compliant). |

| TPSA | ~45 Ų | Indicates good membrane permeability (Target < 140 Ų).[2] |

| pKa (Basic Amine) | ~9.5 – 10.0 | The primary amine at C3 is highly basic, existing as a cation at physiological pH. |

| pKa (Aniline N) | ~1.0 – 2.0 | The N1 nitrogen is conjugated with the phenyl ring, rendering it non-basic. |

| H-Bond Donors | 2 | Primary amine (-NH₂). |

| H-Bond Acceptors | 3 | Amine N, Aniline N, Methoxy O. |

Structural Analysis & Stereochemistry

The molecule features a chiral center at the C3 position of the pyrrolidine ring.[2] Biological activity is often strictly dependent on the specific enantiomer employed.[2]

-

(3S)-Isomer: Often preferred for mimicking L-proline derivatives or specific receptor pockets.

-

(3R)-Isomer: Frequently explored to probe stereoselectivity in SAR (Structure-Activity Relationship) studies.

Conformational Dynamics:

The pyrrolidine ring undergoes "envelope" puckering.[2] The bulky 4-methoxyphenyl group at N1 flattens the nitrogen pyramidality due to resonance delocalization (lone pair into the aromatic ring), forcing the N1 atom to be nearly planar (

Synthetic Methodologies

Two primary routes are recommended for high-purity synthesis. Method A is preferred for enantioselective synthesis using commercially available chiral pools.[2] Method B is suitable for racemic scale-up.[2]

Method A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

This route is the industry standard for introducing the aryl group while preserving stereochemistry at the C3 position.

Protocol:

-

Starting Materials: tert-Butyl pyrrolidin-3-ylcarbamate (enantiopure or racemic) and 4-Bromoanisole.

-

Catalyst System: Pd₂(dba)₃ (1-2 mol%) with BINAP or Xantphos ligand.[2]

-

Base: Cs₂CO₃ or NaOtBu (anhydrous).[2]

-

Solvent: Toluene or 1,4-Dioxane (degassed), 80–100°C.

-

Deprotection: The resulting Boc-protected intermediate is treated with 4M HCl in Dioxane or TFA/DCM to yield the target amine salt.[2]

Mechanism & Workflow:

Caption: Figure 1. Synthesis via Buchwald-Hartwig amination allows for retention of stereochemistry from the starting pyrrolidine scaffold.

Method B: Reductive Amination (Racemic Route)

Suitable for generating the racemic scaffold from the ketone precursor.[2]

-

Precursor: 1-(4-Methoxyphenyl)pyrrolidin-3-one.

-

Reagents: Ammonium acetate (

) and Sodium cyanoborohydride ( -

Conditions: Methanol, pH ~6, Room Temperature.

-

Purification: Acid-base extraction.

Medicinal Chemistry Applications

The 1-(4-methoxyphenyl)pyrrolidin-3-amine moiety acts as a versatile linker and pharmacophore.

Structure-Activity Relationship (SAR) Logic

-

The Methoxy Group: Functions as a hydrogen bond acceptor and a metabolic handle (O-demethylation). It can be replaced with

or -

The Pyrrolidine Core: Provides a rigid spacer that orients the primary amine (cationic head) at a specific distance (~5-6 Å) from the aromatic ring.

-

The Primary Amine: Serves as the key attachment point for further elaboration (e.g., amide coupling, sulfonylation) to build complex ligands.

Common Therapeutic Targets:

-

MCH-R1 Antagonists: Used in obesity research; the pyrrolidine amine acts as a central basic core.[2]

-

Factor Xa Inhibitors: The scaffold mimics the S1/S4 binding domains.[2]

-

Monoamine Transporters: Analogs of this structure show affinity for DAT/SERT transporters.[2]

Caption: Figure 2. Strategic derivatization points for medicinal chemistry optimization.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2][8] Potentially harmful if swallowed (Acute Tox. 4).[2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free amine is sensitive to oxidation (browning upon air exposure); HCl salts are stable at room temperature.

-

PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of amine vapors.[2]

References

-

PubChem. Compound Summary for CID 43314882: 1-(4-methoxyphenyl)pyrrolidin-3-amine.[9] National Library of Medicine (US).[2] Link

-

Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2] Link

-

Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry.[2] Link

-

BenchChem. 1-(4-Ethoxyphenyl)pyrrolidin-3-amine (Analogous Scaffold Data).Link

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[2]Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. 1784351-60-5,2-[1-[(Boc-amino)methyl]cyclopropyl]acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-(4-Methoxyphenyl)-3-pyrrolidin-1-yl-2-(pyrrolidin-1-ylmethyl)propan-1-one;hydrochloride | C19H29ClN2O2 | CID 353917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 7. Pyrrolidine, 1-(4-methoxyphenyl)- | C11H15NO | CID 143187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolidine, 1-(4-methoxyphenyl)- | C11H15NO | CID 143187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 1-(4-methoxyphenyl)pyrrolidin-3-amine (C11H16N2O) [pubchemlite.lcsb.uni.lu]

Strategic Sourcing and Technical Utilization of 1-(4-Methoxyphenyl)pyrrolidin-3-amine

The following technical guide is structured to provide actionable intelligence for researchers requiring 1-(4-Methoxyphenyl)pyrrolidin-3-amine . Given the compound's status as a specialized building block rather than a commodity chemical, this guide prioritizes supply chain verification and autonomous synthesis strategies.

Document Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Process Development Scientists, Procurement Specialists[1][2]

Executive Summary & Chemical Identity

1-(4-Methoxyphenyl)pyrrolidin-3-amine is a bifunctional heterocyclic building block used primarily in the synthesis of GPCR ligands (e.g., MCH-R1 antagonists) and kinase inhibitors.[1][2] Its structure features a pyrrolidine core with a basic primary amine at position 3 and an electron-rich 4-methoxyphenyl group at position 1.[1][2]

Critical Note on Isomerism: This compound possesses a chiral center at C3. Vendors may supply it as a racemate or as specific enantiomers ((R) or (S)).[2] Pricing and biological activity vary drastically between stereoisomers.

Technical Specifications

| Property | Detail |

| IUPAC Name | 1-(4-methoxyphenyl)pyrrolidin-3-amine |

| Common CAS | 1083424-44-5 (Racemic) |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Key Functionality | Secondary aniline (aryl-nitrogen bond), Primary aliphatic amine |

| pKa (Predicted) | ~9.5 (Primary amine), ~2.0 (Aniline nitrogen) |

Market Landscape: Suppliers and Pricing

Unlike commodity solvents, this compound is a Tier 3 Specialty Chemical . It is rarely in stock for immediate shipment and typically requires a lead time of 2-4 weeks.[2]

Sourcing Decision Matrix

The following diagram outlines the logical decision flow for acquiring this material based on project scale and urgency.

Figure 1: Decision matrix for sourcing strategy based on scale and timeline constraints.

Validated Suppliers & Estimated Pricing

Note: Prices are estimates based on Q1 2025 market data for substituted pyrrolidines and are subject to volatility.[1]

| Supplier Category | Vendor Examples | Typical Pack Size | Est. Price (USD) | Lead Time |

| Catalog (Stock) | BLD Pharm | 100 mg - 1 g | $150 - $300 / g | 1-2 Weeks |

| Catalog (Stock) | Combi-Blocks | 1 g - 5 g | $100 - $200 / g | 1-2 Weeks |

| Aggregators | MolPort / eMolecules | Variable | Variable (+ Markup) | 2-4 Weeks |

| Custom Synthesis | Enamine / WuXi AppTec | > 10 g | Inquiry Only | 4-8 Weeks |

Procurement Warning: Many vendors list this CAS as "In Stock" but actually hold the Boc-protected intermediate.[2] Always confirm if the product is the free amine or the hydrochloride salt before purchase.

Synthesis Strategy (The "Make" Option)

If commercial supply is unavailable or cost-prohibitive, in-house synthesis is robust.[1][2] The most reliable route utilizes a Buchwald-Hartwig Amination between 4-iodoanisole and N-Boc-3-aminopyrrolidine, followed by acidic deprotection.[1][2]

Reaction Pathway

Figure 2: Two-step synthetic route via Palladium-catalyzed C-N bond formation.

Detailed Protocol

Step 1: Buchwald-Hartwig Coupling

Rational: We use N-Boc-3-aminopyrrolidine rather than the free amine to prevent catalyst poisoning and ensure regioselectivity (coupling at the pyrrolidine nitrogen, not the primary amine).[1][2]

-

Reagents:

-

Procedure:

-

Charge an oven-dried flask with Pd source, ligand, and base.[2] Purge with Argon.

-

Add Toluene, followed by the aryl halide and the protected amine.

-

Heat to 100°C for 12–16 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc).[2] The product will be less polar than the amine but more polar than the iodide.

-

Step 2: Deprotection

Rational: Acidic cleavage of the Boc group releases the target primary amine.

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

-

Procedure:

-

Dissolve the intermediate in DCM.

-

Add acid dropwise at 0°C, then warm to Room Temperature (RT).

-

Stir for 2 hours.

-

Workup: Evaporate volatiles. If the free base is required, neutralize with saturated NaHCO₃ and extract with DCM/Isopropanol (3:1).[2]

-

Quality Assurance & Validation

Upon receipt or synthesis, the compound must be validated. The 4-methoxyphenyl group provides distinct NMR signals.

Analytical Markers (¹H NMR in CDCl₃)

-

Aromatic Region: Two doublets (integration 2H each) around δ 6.8–6.9 ppm (characteristic of the para-substituted anisole ring).[2]

-

Methoxy Group: A sharp singlet (3H) at δ 3.7–3.8 ppm.[2]

-

Pyrrolidine Core: Multiplets between δ 1.8–3.5 ppm. The proton at C3 (chiral center) will appear as a multiplet shifted by the adjacent amine.

Purity Criteria

-

HPLC: >95% purity required for biological assays.

-

Chiral HPLC: Essential if using a specific enantiomer. Recommended column: Chiralpak AD-H or OD-H.[1][2]

Safety & Handling

-

Hazards: As an amine, it is likely an irritant to eyes and skin (H315, H319).[2] The 4-methoxyphenyl moiety suggests potential for specific organ toxicity if ingested (H302).[2]

-

Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize or absorb CO₂ from the air (carbamate formation) over time.

References

-

PubChem. Compound Summary: 1-(4-methoxyphenyl)pyrrolidin-3-amine.[1][2][4] National Library of Medicine. Available at: [Link][1][2]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Available at: [Link]

-

Organic Syntheses. General Procedures for Buchwald-Hartwig Amination. Available at: [Link][1][2]

Sources

- 1. 886506-01-0|N-(3-Methoxyphenyl)pyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(4-methoxyphenyl)pyrrolidin-3-amine (C11H16N2O) [pubchemlite.lcsb.uni.lu]

Preparation of sulfonamide derivatives of 1-(4-Methoxyphenyl)pyrrolidin-3-amine

Application Note: High-Throughput Synthesis and Purification of Sulfonamide Derivatives of 1-(4-Methoxyphenyl)pyrrolidin-3-amine

Abstract & Scope

This application note details the robust synthesis of sulfonamide derivatives based on the 1-(4-methoxyphenyl)pyrrolidin-3-amine scaffold. This specific core structure is a "privileged scaffold" in medicinal chemistry, frequently appearing in TRPA1 antagonists , GPCR ligands , and kinase inhibitors .

The protocol is divided into two distinct phases:

-

Scaffold Synthesis: A scalable, palladium-catalyzed Buchwald-Hartwig amination to construct the N-aryl pyrrolidine core.

-

Library Generation: A parallel synthesis protocol for diversifying the primary amine with various sulfonyl chlorides, optimized to minimize bis-sulfonylation byproducts.

Retrosynthetic Logic & Pathway Visualization

The synthesis relies on the orthogonal reactivity of the two nitrogen atoms in the pyrrolidine ring. The C-N bond at position 1 is established via metal catalysis, while the sulfonamide at position 3 is formed via classical nucleophilic substitution after deprotection.

Caption: Figure 1. Modular synthetic workflow from commodity starting materials to sulfonamide library generation.

Phase 1: Synthesis of the Scaffold

Objective: Preparation of 1-(4-Methoxyphenyl)pyrrolidin-3-amine (dihydrochloride salt).

Mechanistic Insight (The "Why")

Direct nucleophilic aromatic substitution (

Protocol 1: Buchwald-Hartwig Coupling[1]

Reagents:

-

4-Bromoanisole (1.0 equiv)

-

tert-Butyl pyrrolidin-3-ylcarbamate (1.1 equiv)

- (1 mol %)

-

RuPhos (2 mol %)

-

Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

-

Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with

and RuPhos. Add 10% of the total toluene volume and stir at RT for 5 minutes until the solution turns a deep reddish-brown (indicating active -

Reagent Addition: Add 4-bromoanisole, tert-butyl pyrrolidin-3-ylcarbamate, and

. Add the remaining toluene. -

Reaction: Seal the vial and heat to 100°C for 12 hours.

-

Self-Validation: Monitor by LCMS. The disappearance of the aryl bromide peak and the emergence of the product mass (

) confirms conversion.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.[1] Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Boc-Deprotection

-

Dissolve the intermediate in DCM (5 mL/mmol).

-

Add Trifluoroacetic acid (TFA) (20 equiv) dropwise at 0°C.

-

Warm to RT and stir for 2 hours.

-

Workup: Concentrate in vacuo. To obtain the free base for the next step, redissolve in DCM and wash with saturated

. Dry over-

Note: The free amine is air-sensitive (oxidation). Store under Argon or use immediately.

-

Phase 2: Parallel Sulfonylation (Library Generation)

Objective: High-throughput derivatization of the scaffold with a diverse set of sulfonyl chlorides.

Critical Control Point: Preventing Bis-Sulfonylation

Primary amines (like our scaffold) can react twice with highly electrophilic sulfonyl chlorides to form bis-sulfonamides (

-

Stoichiometry: Strictly limit Sulfonyl Chloride to 1.05 equiv .

-

Solvent Choice: Use DCM (aprotic, non-nucleophilic).[2]

-

Base: Use DIPEA (Hünig's base). Unlike Pyridine, it is too sterically hindered to act as a nucleophilic catalyst, reducing the risk of "activating" the sulfonyl chloride excessively.

Protocol 3: Library Synthesis

Table 1: Reaction Stoichiometry

| Component | Equivalents | Role |

| Scaffold Amine | 1.0 | Nucleophile |

| Sulfonyl Chloride | 1.05 | Electrophile |

| DIPEA | 2.5 | Acid Scavenger (neutralizes HCl) |

| DCM | 0.1 M | Solvent |

Procedure:

-

Preparation: Prepare a stock solution of the Scaffold (1-(4-Methoxyphenyl)pyrrolidin-3-amine) and DIPEA in anhydrous DCM.

-

Dispensing: Aliquot the amine solution into a 96-well reaction block or individual vials.

-

Addition: Add the specific Sulfonyl Chloride (solid or solution) to each well at 0°C .

-

Why 0°C? Kinetic control. Low temperature favors the mono-substitution over the bis-substitution.

-

-

Incubation: Shake/Stir at Room Temperature for 4–6 hours.

-

Scavenging (Purification-Free Workup):

-

Add Polystyrene-supported Trisamine resin (3 equiv relative to Sulfonyl Chloride). This scavenges unreacted sulfonyl chloride.

-

Add Polystyrene-supported Isocyanate resin (2 equiv). This scavenges any unreacted scaffold amine.

-

Shake for 4 hours.

-

-

Isolation: Filter the resin. Concentrate the filtrate to yield high-purity sulfonamide.

Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints

-

Checkpoint A (Coupling):

NMR of the intermediate must show the characteristic para-substituted aromatic system (two doublets ~6.8 and 6.4 ppm) and the disappearance of the broad NH signal of the pyrrolidine starting material. -

Checkpoint B (Sulfonylation): LCMS must show a single peak with mass

. If

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Catalyst poisoning (oxidation). | Ensure solvents are degassed. Use fresh |

| Bis-sulfonylation | Excess Sulfonyl Chloride or high temp. | Reduce Sulfonyl Chloride to 0.95 equiv. Maintain 0°C for longer. |

| Hydrolysis of R-SO2Cl | Wet solvent.[2] | Dry DCM over molecular sieves (3Å) before use. |

| Incomplete Deprotection | TFA concentration too low. | Ensure 20-50% TFA/DCM ratio. Monitor by TLC (ninhydrin stain). |

References

-

Buchwald-Hartwig Amination Fundamentals

- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

Sulfonamide Synthesis Protocols

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). "Direct Conversion of Amines to Sulfonamides." Journal of Organic Chemistry.

-

Pyrrolidine Scaffold in Medicinal Chemistry

-

Verma, V. A., et al. (2016).[3] "α-Aryl pyrrolidine sulfonamides as TRPA1 antagonists." Bioorganic & Medicinal Chemistry Letters.

-

-

High-Throughput Purification (Scavenger Resins)

- Ley, S. V., & Baxendale, I. R. (2002). "New tools and concepts for modern organic synthesis.

Sources

Application Note: 1-(4-Methoxyphenyl)pyrrolidin-3-amine in GPCR Drug Discovery

Topic: 1-(4-Methoxyphenyl)pyrrolidin-3-amine as a GPCR Antagonist Building Block Content Type: Detailed Application Note and Protocols

Abstract & Introduction

1-(4-Methoxyphenyl)pyrrolidin-3-amine (CAS: 54660-04-7) is a privileged medicinal chemistry scaffold, particularly valued in the development of antagonists for Class A G-Protein Coupled Receptors (GPCRs). Its structural utility lies in the 3-aminopyrrolidine core, which provides a defined stereochemical vector for substituent orientation, coupled with an N-aryl moiety (4-methoxyphenyl) that frequently occupies hydrophobic pockets within receptor orthosteric sites.

This building block is most notably associated with high-affinity antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) , a target for obesity and CNS disorders. Additionally, the scaffold exhibits relevance in designing ligands for Histamine H3 and Serotonin (5-HT) receptors due to its ability to mimic the spatial arrangement of biogenic amines.

Chemical Profile & Handling

-

IUPAC Name: 1-(4-methoxyphenyl)pyrrolidin-3-amine

-

Molecular Weight: 192.26 g/mol

-

Molecular Formula:

-

Solubility: Soluble in DMSO, Methanol, DCM. Limited solubility in water (requires protonation).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as a free base; often handled as a hydrochloride or tosylate salt for improved stability.

Synthetic Utility: Building Block Protocols

The primary value of this compound is its function as a "right-hand side" amine in convergent synthesis. The primary amine at position 3 serves as a nucleophilic handle for coupling to diverse "left-hand side" cores (e.g., biaryl ureas, quinolines, or hydantoins).

Protocol A: Synthesis of the Building Block (Buchwald-Hartwig Amination)

Rationale: While commercially available, in-house synthesis allows for facile modification of the aryl ring (e.g., changing 4-OMe to 4-F or 4-CF3 for SAR exploration).

Reagents:

-

Substrate: 4-Bromoanisole (1.0 equiv)

-

Amine Source: tert-Butyl pyrrolidin-3-ylcarbamate (1.2 equiv)

-

Catalyst:

(1 mol%) / XPhos or BINAP (2-4 mol%) -

Base:

(1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with

, Ligand, and Base. -

Addition: Add the tert-butyl pyrrolidin-3-ylcarbamate and 4-bromoanisole. Add anhydrous solvent (0.1 – 0.2 M concentration).

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate the filtrate.

-

Purification: Purify the Boc-protected intermediate via flash chromatography (Hexane/EtOAc).

-

Deprotection: Dissolve the intermediate in DCM. Add TFA (10–20 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. For the free base, partition between DCM and saturated

, dry over

Protocol B: Application in Antagonist Synthesis (Urea Coupling)

Context: Many potent MCH-R1 antagonists utilize a urea linker. This protocol describes coupling the building block to an isocyanate core.

Reagents:

-

Amine: 1-(4-Methoxyphenyl)pyrrolidin-3-amine (1.0 equiv)

-

Electrophile: Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 equiv)

-

Base: DIPEA (1.5 equiv) - Optional, only if amine is a salt.

-

Solvent: DCM or THF (anhydrous).

Procedure:

-

Dissolve the amine in anhydrous DCM (0.1 M) at 0°C.

-

Dropwise add the isocyanate solution.

-

Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS for urea formation (

). -

Purification: The product often precipitates. Filter and wash with ether. Alternatively, remove solvent and purify via preparative HPLC.

Visualization: Synthetic Workflow

Caption: Workflow for synthesizing the building block and its subsequent conversion into a urea-based GPCR antagonist.

Biological Application: MCH-R1 Functional Assay

MCH-R1 is a

Protocol C: Calcium Mobilization Assay (FLIPR)

Objective: Determine the

Materials:

-

Cells: HEK293 or CHO cells stably expressing human MCH-R1 (hMCH-R1).

-

Media: DMEM + 10% FBS + G418 (selection antibiotic).[1]

-

Dye: Fluo-4 AM or Fluo-8 Calcium Assay Kit (Molecular Devices).

-

Agonist: MCH peptide (human/rat/mouse), prepared at

concentration. -

Instrument: FLIPR Tetra or FlexStation (Molecular Devices).

Step-by-Step Protocol:

-

Cell Plating:

-

Harvest cells and resuspend in culture medium (

cells/mL). -

Plate 20 µL/well into a 384-well black/clear-bottom poly-D-lysine coated plate.

-

Incubate overnight at 37°C, 5%

.

-

-

Dye Loading:

-

Remove culture medium.

-

Add 20 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid + Fluo-4 AM).

-

Incubate for 60 minutes at 37°C, then 15 minutes at RT.

-

-

Compound Addition (Antagonist Mode):

-

Prepare serial dilutions of the test compound (1-(4-Methoxyphenyl)pyrrolidin-3-amine derivative) in Assay Buffer (HBSS + 0.1% BSA).

-

Add 10 µL of test compound to the cells.

-

Incubate for 15–30 minutes at RT to allow equilibrium binding.

-

-

Agonist Stimulation & Readout:

-

Place plate in FLIPR.

-

Instrument adds 10 µL of MCH agonist (at

concentration). -

Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

-

-

Data Analysis:

-

Calculate Max - Min fluorescence (RFU).

-

Normalize to % Inhibition relative to Control (MCH only) and Blank (Buffer only).

-

Fit data to a 4-parameter logistic equation to determine

.

-

Visualization: MCH-R1 Signaling & Antagonism

Caption: Mechanism of Action: The antagonist competes with MCH, preventing Gq activation and subsequent Calcium release.[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Buchwald Coupling | Catalyst poisoning or incomplete conversion. | Switch to RuPhos or BrettPhos ligands which are superior for secondary amines. Ensure reagents are strictly anhydrous. |

| High Background in Assay | Spontaneous Calcium flux or dye leakage. | Add Probenecid (2.5 mM) to the dye buffer to inhibit anion transport. Wash cells gently if background remains high. |

| Poor Solubility | Lipophilic aryl group causes aggregation. | Dissolve stock in 100% DMSO. Ensure final assay concentration of DMSO is <1% (usually 0.1-0.5%). |

| Variable IC50 Data | Cell density variation or receptor expression loss. | Use stable cell lines under selection (G418). Ensure cells are 80-90% confluent but not overgrown at time of assay. |

References

-

MCH-R1 Antagonist Discovery: Souers, A. J., et al. "Identification of 3-amino-pyrrolidine derivatives as MCH-R1 antagonists."[3] Bioorganic & Medicinal Chemistry Letters, 2005.

-

Urea-Based Antagonists: Hudson, S., et al. "Synthesis and structure-activity relationships of retro bis-aminopyrrolidine urea (rAPU) derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1)." Bioorganic & Medicinal Chemistry Letters, 2006.[3]

-

Buchwald-Hartwig Protocol: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.

-

Calcium Mobilization Assay: "FLIPR Calcium Assay Kits - Principle and Protocol." Molecular Devices Application Notes.

-

MCH-R1 Pharmacology: Saito, Y., et al. "Molecular characterization of the melanin-concentrating hormone receptor." Nature, 1999.

Sources

Application Notes and Protocols for the Synthesis of N-Aryl Pyrrolidines via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of N-Aryl Pyrrolidines and the Power of Palladium Catalysis

The N-aryl pyrrolidine motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals, underscores the critical need for efficient and versatile synthetic methodologies for its construction.[1][2] Traditionally, the formation of the aryl-nitrogen bond has been a significant synthetic challenge, often requiring harsh conditions and offering limited substrate scope and functional group tolerance.[3]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines.[3][4] This powerful transformation provides a direct and highly efficient route to construct C-N bonds, offering a significant improvement over classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[3][5] The reaction's broad functional group tolerance, mild conditions, and extensive substrate scope have established it as an indispensable tool for researchers, scientists, and drug development professionals.[3][4] These application notes provide a comprehensive guide to the Buchwald-Hartwig amination for the synthesis of N-aryl pyrrolidines, delving into the mechanistic underpinnings, practical considerations for reaction optimization, and detailed, field-proven protocols.

The Catalytic Heart of the Reaction: Unraveling the Mechanism

The efficacy of the Buchwald-Hartwig amination lies in a well-defined catalytic cycle that shuttles a palladium complex between its Pd(0) and Pd(II) oxidation states.[3][6][7][8] Understanding this cycle is paramount for rational troubleshooting and optimization.

The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[3][7][8] The rate of this step is influenced by the nature of the aryl halide (I > Br > Cl) and the electron-donating properties of the phosphine ligand.[9]

-

Amine Coordination and Deprotonation: The pyrrolidine coordinates to the Pd(II) center, displacing the halide ligand. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[8] The choice of base is critical and must be strong enough to effect deprotonation without causing unwanted side reactions.[7]

-

Reductive Elimination: This final, product-forming step involves the formation of the C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7][8] Sterically bulky and electron-rich ligands on the palladium center facilitate this step.[8]

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, leading to the formation of a hydrodehalogenated arene and an enamine.[3]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters for Success: A Scientist's Guide to Reaction Components

The success of a Buchwald-Hartwig amination hinges on the judicious selection of each reaction component. The interplay between the palladium source, ligand, base, and solvent dictates the efficiency, yield, and substrate scope of the transformation.

Palladium Precursors: Choosing the Starting Point

While various palladium sources can be employed, the use of pre-formed palladium complexes, known as precatalysts, is highly recommended for reproducibility and ease of handling.[9] These are typically air- and moisture-stable solids that readily form the active Pd(0) species under the reaction conditions.[10]

| Palladium Precursor | Common Forms | Generation | Key Advantages | Considerations |

| Pd(II) Salts | Pd(OAc)₂, PdCl₂ | N/A | Cost-effective | Requires in situ reduction to Pd(0), which can be unreliable.[6][9] |

| Pd(0) Sources | Pd₂(dba)₃, Pd(dba)₂ | N/A | Directly provides Pd(0) | Can be sensitive to air and light. |

| Buchwald Precatalysts | G1, G3, G4, G6 | 1st - 6th | Air- and moisture-stable, reliable formation of the active catalyst, broad utility.[10] | Higher cost compared to simple salts. |

For routine synthesis of N-aryl pyrrolidines, the use of second or third-generation Buchwald precatalysts often provides a good balance of reactivity and stability.

The Ligand: The Key to Reactivity and Selectivity

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.[7][11] The ligand stabilizes the palladium center, promotes the key steps of the catalytic cycle, and prevents catalyst decomposition.[11] For the N-arylation of a cyclic secondary amine like pyrrolidine, bulky, electron-rich biarylphosphine ligands are generally the most effective.[1]

| Ligand | Key Features | Typical Substrates |

| XPhos | Bulky and electron-rich, highly active. | A broad range of aryl chlorides, bromides, and triflates. |

| RuPhos | Designed for secondary amines, often provides excellent results.[6] | Particularly effective for coupling with sterically hindered aryl halides. |

| BrettPhos | Extremely bulky, useful for challenging couplings. | Can be effective for primary amines and amides.[6] |

| BINAP | A bidentate ligand, was used in earlier generation systems.[3] | Can be effective for aryl iodides and triflates.[3] |

The Base: The Proton Abstractor

The base plays a crucial role in the deprotonation of the palladium-coordinated pyrrolidine.[7] The strength of the base must be carefully matched to the pKa of the amine and the functional group tolerance of the substrates.

| Base | pKa of Conjugate Acid | Common Solvents | Advantages | Disadvantages |

| NaOtBu | ~19 | Toluene, Dioxane | Highly reactive, often leads to fast reaction rates.[12] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[6] |

| LHMDS | ~26 | Toluene, THF | Very strong, non-nucleophilic base. Useful for substrates with protic functional groups.[6] | Can be more expensive. |

| K₃PO₄ | ~12.3 | Toluene, Dioxane | A weaker base, good for base-sensitive substrates. | May require higher temperatures or longer reaction times.[13] |

| Cs₂CO₃ | ~10.3 | Toluene, Dioxane | Good solubility and useful for a range of functional groups.[12] | Generally requires higher temperatures. |

For the coupling of pyrrolidine with unactivated aryl chlorides or bromides, sodium tert-butoxide is often the base of choice due to its high reactivity.

The Solvent: The Reaction Medium

The solvent must be anhydrous and capable of dissolving the reactants and catalyst.[13] Aprotic solvents are generally preferred to avoid interference with the catalytic cycle.

| Solvent | Boiling Point (°C) | Key Properties |

| Toluene | 111 | A common and effective solvent for a wide range of substrates.[11][14] |

| 1,4-Dioxane | 101 | Another widely used solvent, can sometimes improve solubility.[11][14] |

| THF | 66 | Lower boiling point, useful for reactions at milder temperatures. |

It is imperative to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[13]

Experimental Protocol: A Step-by-Step Guide to the Synthesis of 1-Phenylpyrrolidine

This protocol provides a detailed procedure for the Buchwald-Hartwig amination of pyrrolidine with bromobenzene as a representative example.

Materials:

-

Bromobenzene (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Pd₂(dba)₃ (1.0 mol%)

-

XPhos (2.2 mol%)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous Toluene

Equipment:

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Septa and needles

-

Inert gas (Argon or Nitrogen) supply

-

Heating mantle or oil bath with a temperature controller

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%) and XPhos (2.2 mol%).

-

Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.[15]

-

Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv). Then, add anhydrous toluene via syringe, followed by bromobenzene (1.0 equiv) and finally pyrrolidine (1.2 equiv).

-

Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (bromobenzene) is consumed.[11]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate and quench carefully with water.[15] Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenylpyrrolidine.

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming these hurdles.

| Observation | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Impure reagents or solvents; Suboptimal ligand or base. | Use a precatalyst; Ensure all reagents are pure and solvents are anhydrous and deoxygenated; Screen different ligands and bases.[11][13] |

| Formation of Palladium Black | Catalyst decomposition.[11] | Lower the reaction temperature and increase the reaction time; Use a more robust ligand or a precatalyst.[11] |

| Hydrodehalogenation of Aryl Halide | β-hydride elimination is competing with reductive elimination. | Use a less sterically hindered ligand or a weaker base.[15] |

| Reaction Stalls | Catalyst poisoning or deactivation over time. | Ensure a sufficiently inert atmosphere; The amine substrate itself can sometimes inhibit the catalyst, so adding a slight excess of ligand may be beneficial.[16] |

Substrate Scope and Limitations

The Buchwald-Hartwig amination is known for its broad substrate scope. For the synthesis of N-aryl pyrrolidines, a wide variety of substituted aryl halides can be employed.

-

Aryl Halides: Aryl iodides, bromides, chlorides, and triflates are all viable substrates.[3] Aryl chlorides are more challenging to activate and often require more electron-rich and bulky ligands like XPhos.[9][13] Electron-withdrawing groups on the aryl ring generally accelerate the oxidative addition step, while electron-donating groups can slow it down.

-

Pyrrolidine Derivatives: The reaction is generally tolerant of a range of substituents on the pyrrolidine ring, although highly sterically hindered derivatives may require more forcing conditions.

Limitations:

-

Steric Hindrance: Extremely hindered aryl halides (e.g., with substituents in both ortho positions) or highly substituted pyrrolidines can lead to lower yields.

-

Coordinating Functional Groups: Functional groups that can strongly coordinate to the palladium center, such as certain nitrogen-containing heterocycles, may inhibit or poison the catalyst.[11]

By carefully considering the principles and practical details outlined in these application notes, researchers can effectively harness the power of the Buchwald-Hartwig amination for the efficient and reliable synthesis of N-aryl pyrrolidines, accelerating discovery in drug development and materials science.

References

- Benchchem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.

- Benchchem. Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination.

- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

- Wikipedia. Buchwald–Hartwig amination.

- ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.

- Reddit. Help troubleshooting a Buchwald-Hartwig amination?.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.

- Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination.

- PubMed. The Buchwald-Hartwig Amination After 25 Years.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a....

- ResearchGate. Selected recent applications of the Buchwald–Hartwig amination in basic....

- Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia.

- Benchchem. Technical Support Center: N-Arylation of Pyrrolidine.

- Sigma-Aldrich. Buchwald Catalysts & Ligands.

- organic-chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Thieme. The Asymmetric Buchwald–Hartwig Amination Reaction.

- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Royal Society of Chemistry. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.

- National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

- ResearchGate. Substrate scope of aryl chlorides and amines | Download Scientific Diagram.

- National Institutes of Health. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.

- ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.....

- ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- Semantic Scholar. Buchwald–Hartwig reaction: an update.

- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. Buchwald Catalysts & Ligands [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Strategic Manipulation of 1-(4-Methoxyphenyl)pyrrolidin-3-amine

Orthogonal Protection Strategies and Synthetic Utility

Introduction & Chemical Architecture

The scaffold 1-(4-methoxyphenyl)pyrrolidin-3-amine represents a critical pharmacophore in medicinal chemistry, often serving as a core for GPCR ligands and kinase inhibitors.[1] Its chemical architecture presents a unique duality:

-

N1 (Aniline-like): The pyrrolidine nitrogen is conjugated to the electron-rich 4-methoxyphenyl (PMP) ring.[1] It exhibits low basicity (

) and reduced nucleophilicity due to resonance delocalization.[1] -

N3 (Aliphatic Amine): The primary amine at position 3 is highly basic (

) and nucleophilic.[1]

The Synthetic Challenge: While the nucleophilic disparity allows for easy selective functionalization of N3, the electron-rich PMP group is highly susceptible to oxidative degradation (e.g., by CAN or hypervalent iodine) and electrophilic aromatic substitution (e.g., unintended nitration or halogenation).[1]

This guide details three orthogonal protection strategies for the N3-amine that preserve the integrity of the N1-PMP system, plus a specialized protocol for oxidative cleavage of the PMP group if it is intended as a sacrificial protecting group.

Strategic Decision Matrix

The choice of protecting group (PG) must be orthogonal to downstream reaction conditions.

Figure 1: Decision tree for selecting N3-protection based on subsequent synthetic steps.

Protocol A: Boc Protection (Acid-Labile)

Best For: Reactions requiring basic conditions (alkylations, lithiations) or catalytic hydrogenation.[1]

Mechanism: The high nucleophilicity of the N3-amine allows reaction with

Materials

-

Substrate: 1-(4-methoxyphenyl)pyrrolidin-3-amine (1.0 equiv)[1]

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv)[1] -

Base: Triethylamine (

) (1.2 equiv)[1] -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Procedure

-

Dissolution: Dissolve 10 mmol of substrate in 50 mL DCM at

. -

Addition: Add

followed by slow addition of -

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain) or LC-MS.[1]

-

Workup:

-

Deprotection (Validation): Treat with TFA/DCM (1:4) for 1 hour at RT. The PMP ring remains intact.

Yield Expectation: >90%

Protocol B: Cbz Protection (Hydrogenolysis-Labile)

Best For: Syntheses ending with acidic steps or where Boc is too labile.[1]

Risk Factor: The PMP group is an aniline derivative.[1] While standard hydrogenolysis (

Step-by-Step Procedure

-

Setup: Dissolve substrate (10 mmol) in THF/Water (1:1, 60 mL). Add

(2.0 equiv). -

Acylation: Cool to

. Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.[1] -

Reaction: Stir vigorously at RT for 3-6 hours.

-

Workup: Extract with EtOAc. Wash with 1M HCl (careful not to use strong acids that might hydrolyze the carbamate).

-

Deprotection (Critical):

Protocol C: The "Nuclear Option" – Oxidative PMP Removal

Context: In some high-value syntheses, the 4-methoxyphenyl group acts as a protecting group for the N1-nitrogen (e.g., to enforce regioselectivity during pyrrolidine ring construction).[1] If the goal is to reveal the free secondary amine (pyrrolidin-3-amine), the PMP group must be cleaved.[1]

Reagent: Ceric Ammonium Nitrate (CAN) is the standard, but it is harsh.[1] Alternative: Trichloroisocyanuric Acid (TCCA) is milder and often higher yielding for this specific scaffold [1].[1]

CAN Deprotection Protocol

-

Solvent System: Acetonitrile/Water (4:1).[1]

-

Temperature:

to -

Stoichiometry: Dissolve substrate (1 equiv) and add CAN (3.0 equiv) dissolved in water dropwise.

-

Mechanism:

-

Workup: Quench with saturated

. Extract aqueous layer with DCM.[1] The aqueous phase often retains the amine if acidic; adjust pH to >10 before extraction.

Figure 2: Oxidative cleavage pathway of the PMP group to liberate the secondary amine.[1]

Summary of Chemical Compatibilities

| Protecting Group | Installation Reagent | Cleavage Condition | PMP Stability Risk |

| Boc | TFA or HCl / Dioxane | High (Safe) | |

| Cbz | Cbz-Cl / | Medium (Risk of ring reduction) | |

| Fmoc | Fmoc-OSu / | Piperidine (20%) | High (Safe) |

| Phthalimide | N-Carbethoxyphthalimide | Hydrazine | High (Safe) |

| PMP (as PG) | Installed at ring formation | CAN or TCCA | N/A (Intentionally removed) |

References

-

Verkade, J. M., van der Pijl, F. A., Willems, M. M., Quaedflieg, P. J., van Delft, F. L., & Rutjes, F. P. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group.[1][2][3] The Journal of Organic Chemistry, 71(12), 4521–4524.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1][4] [1]

-

Snapper, M. L., & Hoveyda, A. H. (2005).[5] Oxidative removal of the 2-methoxyphenyl N-protecting group.[1] Organic Letters, 7(13), 2711–2714.

-

PubChem.[1][6][7] (n.d.). 1-(4-methoxyphenyl)pyrrolidin-3-amine.[1][8] National Library of Medicine.[1] Retrieved February 25, 2026.

Sources

- 1. Pyrrolidine, 1-(4-methoxyphenyl)- | C11H15NO | CID 143187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. Protection of N- and O-Functional Groups [organic-chemistry.org]

- 6. 1-(4-Methoxy-phenyl)-pyrrolidine | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - 1-(4-methoxyphenyl)pyrrolidine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 1-(4-methoxyphenyl)pyrrolidin-3-amine (C11H16N2O) [pubchemlite.lcsb.uni.lu]

Removing unreacted 4-anisidine from pyrrolidine synthesis

A Guide to Removing Unreacted 4-Anisidine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of removing unreacted 4-anisidine from pyrrolidine synthesis reaction mixtures. As Senior Application Scientists, we understand the nuances of these purification challenges and have compiled this resource based on field-proven insights and established scientific principles.

Introduction: The Challenge of 4-Anisidine Removal

In many synthetic routes towards substituted pyrrolidines, 4-anisidine serves as a key starting material or intermediate.[1][2][3][4] Due to its structural similarity to many pyrrolidine products, particularly those bearing aromatic substituents, removing unreacted 4-anisidine can be a significant purification hurdle. Its basicity and polarity are often comparable to the desired product, making simple extraction or chromatographic methods challenging. This guide will walk you through various strategies to effectively remove this persistent impurity.

Frequently Asked Questions (FAQs)

Q1: Why is my standard aqueous wash not removing the 4-anisidine?

A standard neutral water wash is often insufficient because both your target pyrrolidine and the unreacted 4-anisidine are likely basic compounds with some solubility in organic solvents.[5][6] To effectively remove the more basic 4-anisidine, an acidic wash is typically required to protonate it, forming a water-soluble salt that partitions into the aqueous layer.[5][6][7][8]

Q2: I've tried an acidic wash, but I'm still seeing 4-anisidine in my final product. What's going on?

There are a few possibilities:

-

Insufficient Acid: You may not be using a sufficient amount or concentration of acid to fully protonate all the unreacted 4-anisidine.

-

Product Protonation: Your pyrrolidine product might also be basic and forming a salt, leading to its partial loss into the aqueous layer.[5]

-

Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, which trap impurities in the organic layer.

-

Incomplete Phase Separation: Not allowing the layers to fully separate can result in residual aqueous phase, containing the 4-anisidine salt, remaining in your organic layer.

Q3: Can I use column chromatography to separate 4-anisidine from my pyrrolidine product?

Yes, column chromatography is a viable option, but it often requires careful optimization. Since both compounds can be basic, they may interact strongly with acidic silica gel, leading to tailing and poor separation.[9][10] Using an amine-modified stationary phase or adding a competing amine (like triethylamine) to your mobile phase can improve the separation.[9]

Q4: Are there any chemical methods to remove 4-anisidine?

Yes, "scavenger" resins or reagents can be employed. These are solid-supported or soluble reagents that selectively react with primary amines like 4-anisidine, allowing for their removal by filtration or extraction. This can be a highly effective method, especially for trace amounts of the impurity.[5][11]

Troubleshooting Guides

Optimizing Acid-Base Extraction

Acid-base extraction is the first line of defense for removing basic impurities like 4-anisidine.[7][8][12] The principle lies in converting the basic amine into a water-soluble salt.[7]

Protocol: Enhanced Acidic Wash

-

Solvent Choice: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[13]

-

Initial Wash (Optional): Perform a preliminary wash with a saturated aqueous sodium chloride (brine) solution to remove any water-soluble byproducts.[12]

-

Acidic Extraction:

-

Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.

-

Stopper the funnel and shake gently at first, inverting the funnel and venting frequently to release any pressure buildup.

-

Allow the layers to fully separate. The lower aqueous layer should contain the protonated 4-anisidine hydrochloride salt.

-

Drain the aqueous layer.

-

-

Repeat: Repeat the acidic wash (Step 3) two to three more times to ensure complete removal of the 4-anisidine.[6]

-

Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid. Be sure to vent frequently as carbon dioxide gas will be evolved.

-

Final Brine Wash: Perform a final wash with brine to remove any remaining water.[13]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Troubleshooting:

-

Product in Aqueous Layer? If your pyrrolidine product is also basic, it may be partially extracted into the acidic aqueous layer. To recover it, you can basify the combined acidic aqueous layers with a strong base (e.g., 10M NaOH) until the pH is >10. Then, back-extract the product into an organic solvent.[6]

-

Emulsion Formation? If an emulsion forms, try adding more brine, gently swirling instead of shaking, or filtering the entire mixture through a pad of Celite.

Strategic Column Chromatography

When acid-base extraction is not sufficiently selective, column chromatography is the next step. The key is to mitigate the interaction of the basic amines with the acidic silica gel.

Protocol: Amine-Modified Chromatography

-

TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC). Spot the crude material, pure 4-anisidine (if available), and your expected product. Visualize the plate using UV light and a suitable stain (e.g., p-anisaldehyde or permanganate) to determine the separation profile.[14][15][16]

-

Stationary Phase:

-

Standard Silica: If using standard silica gel, consider pre-treating it by slurrying it in the mobile phase containing 1-2% triethylamine.

-

Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel can provide excellent results without the need for a mobile phase modifier.[9]

-

-

Mobile Phase: A common mobile phase system is a gradient of ethyl acetate in hexanes. The addition of a small amount of triethylamine (0.5-2%) to the mobile phase will compete with your compounds for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.[9]

-

Column Packing and Loading: Pack the column with your chosen stationary phase and mobile phase. Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the column.

-

Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing your purified product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Chemical Scavenging

For removing trace amounts of 4-anisidine or when other methods fail, chemical scavenging offers a highly selective approach.

Protocol: Using an Isocyanate Scavenger

Isocyanates react readily with primary amines to form ureas, which can be easily removed.

-

Reaction Setup: Dissolve your crude product containing the 4-anisidine impurity in an aprotic solvent like dichloromethane or THF.

-

Scavenger Addition: Add a stoichiometric equivalent (or a slight excess) of a polymer-supported isocyanate resin (e.g., PS-Isocyanate) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the disappearance of the 4-anisidine by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Removal of Scavenger and Byproduct: Once the reaction is complete, simply filter off the resin. The resin will now contain the bound urea derivative of 4-anisidine.

-

Work-up: Wash the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain your purified pyrrolidine product.

Summary of Purification Methods

| Method | Advantages | Disadvantages | Best For |

| Acid-Base Extraction | Simple, fast, and inexpensive.[7] | Can lead to product loss if the product is also basic. Emulsion formation can be an issue. | Removing large quantities of 4-anisidine. |

| Column Chromatography | Can provide high purity. | Can be time-consuming and requires significant solvent usage. Optimization may be needed.[17] | Separating compounds with similar basicity. |

| Chemical Scavenging | Highly selective and efficient for trace impurities. Simple work-up (filtration). | Scavenger reagents can be expensive. Requires a reactive handle on the impurity. | Final polishing step to remove residual 4-anisidine. |

Decision-Making Workflow for Purification

Caption: A decision-making workflow for selecting the appropriate purification method.

References

- Process for the purification of aromatic amines.

- Trichloroacetic acid fueled practical amine purific

- Is there an easy way to purify organic amines? Biotage.

- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.

- How to purify Amine? Grad student asked me.

- How do I remove aniline

- Pyrrolidine. Wikipedia.

- Acid-Base Extraction.

- Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions. PubMed.

- The corresponding time profiles of aniline removal under each scavenger.

- Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps. PubMed.

- Acid–base extraction. Wikipedia.

- Remedial Technologies for Aniline and Aniline Derivatives Elimination

- TLC Visualiz

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Isolation of Pyrrolizidine Alkaloids - Column Chrom

- Recent Advances in the Synthesis of Pyrrolidines.

- Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chrom

- Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS.

- Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI.

- Acid-Base Extraction Tutorial. YouTube.

- Separation of N-(4-Methoxyphenyl)-N-methyl-p-anisidine on Newcrom R1 HPLC column.

- Remove Sticky Reagents.

- 2.

- Oxidation of aniline using different reaction pathways.

- P-Anisidine. PubChem.

- pH optimization for removal of p‐anisidine and MO. Conditions (3 h...

- Method for removing unreacted electrophiles

- Which solvents should I use to recrystalize P-anisidine and DNP individually?

- TLC Visualiz

- PYROLIDINE DERIVATIVES.

- p-Anisidine, 2-nitro. Organic Syntheses Procedure.

- Visualizing a TLC pl

- Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Method Protocol, BfR.

- The synthesis of meta-anisidine. IDEALS.

-

Separation of pyrrolidine from tetrahydrofuran by using pillar[5]arene-based nonporous adaptive crystals. Chemical Science (RSC Publishing).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

- p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods.

- 4.8: Acid-Base Extraction. Chemistry LibreTexts.

Sources

- 1. Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. biotage.com [biotage.com]

- 10. column-chromatography.com [column-chromatography.com]

- 11. Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chem.rochester.edu [chem.rochester.edu]

- 14. faculty.fiu.edu [faculty.fiu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stabilizing 1-(4-Methoxyphenyl)pyrrolidin-3-amine

Topic: Preventing Oxidation & Degradation of 1-(4-Methoxyphenyl)pyrrolidin-3-amine

Executive Summary & Molecule Analysis

Researchers frequently encounter rapid degradation with 1-(4-Methoxyphenyl)pyrrolidin-3-amine . This molecule presents a "dual-threat" stability profile due to its two distinct nitrogen centers. Understanding this duality is critical for effective troubleshooting.

-

The "Browning" Threat (N1 - Aniline Nitrogen): The nitrogen at position 1 is part of a p-anisidine moiety. The electron-donating methoxy group at the para position makes this nitrogen highly electron-rich and susceptible to Single Electron Transfer (SET) oxidation. This leads to the formation of radical cations, which couple to form colored impurities (pink

brown -

The "Sticky" Threat (N3 - Primary Amine): The primary amine at position 3 is highly nucleophilic. It reacts avidly with atmospheric

to form carbamates (appearing as a sticky gum or white crust) and is prone to N-oxidation.

The Solution Strategy:

-

Chemical Locking: Convert the free base to a hydrochloride salt to shut down the primary amine's reactivity.

-

Physical Exclusion: Use Argon (not Nitrogen) and light exclusion to prevent the radical oxidation of the aniline ring.

Mechanism of Degradation (Visualized)

The following diagram illustrates the specific pathways leading to sample failure.

Figure 1: Degradation pathways. The N1 aniline nitrogen drives oxidative color changes, while the N3 primary amine drives carbamate formation.

Troubleshooting Guide: Chemical Stabilization (Salt Formation)

The Gold Standard: Do not store this molecule as a free base oil/solid. Converting it to a Dihydrochloride (

Protocol: Conversion to Hydrochloride Salt

| Parameter | Specification | Reason |

| Solvent | Anhydrous Diethyl Ether or 1,4-Dioxane | Non-protic solvents encourage rapid precipitation of the salt. |

| Acid Source | Avoid aqueous | |

| Stoichiometry | Ensures full protonation of both the primary amine and the aniline nitrogen. |

Step-by-Step Procedure:

-

Dissolve: Dissolve the crude free base (oil/solid) in a minimal amount of anhydrous Dichloromethane (DCM) or Methanol if solubility is poor in ether.

-

Chill: Cool the solution to

in an ice bath under an Argon atmosphere. -

Acidify: Dropwise add the

solution (e.g.,-

Observation: A white to off-white precipitate should form immediately.

-

-

Precipitate: Add excess anhydrous Diethyl Ether to drive the precipitation to completion.

-

Isolate: Filter the solid rapidly under a blanket of Argon (Schlenk filtration recommended).

-

Dry: Dry under high vacuum (

) for 12 hours.-

Note: If the solid turns pink during drying, residual oxygen was present.

-

Troubleshooting Guide: Storage & Handling

If you must handle the free base, or for long-term storage of the salt, strictly adhere to these environmental controls.

Decision Matrix: How should I store my sample?

Figure 2: Storage decision tree. Free bases are transient intermediates; salts are for banking.

Critical Handling Protocols

1. The "Argon Heavy" Rule

-

Why: Nitrogen is lighter than oxygen and can mix with air in opened vials. Argon is heavier than air and forms a protective "blanket" over your crystals.

-

Action: Always backfill storage vials with Argon, not Nitrogen.

2. Solvent Degassing (Freeze-Pump-Thaw) [1][2][3][4][5]

-

Issue: Dissolved oxygen in solvents (DCM, THF, Methanol) is the #1 cause of "instant browning" during synthesis.

-

Protocol:

Frequently Asked Questions (FAQ)

Q: My sample turned pink/purple after sitting on the bench for 1 hour. Is it ruined? A: Not necessarily. The color comes from trace amounts of highly colored quinone imine impurities (oxidation of the aniline N1).

-

Fix: If the bulk material is still solid, perform a quick wash with cold diethyl ether. The colored impurity is often more soluble in ether than the bulk amine or salt. If it is an oil, a rapid filtration through a short plug of basic alumina (flushed with Argon) can remove the oxidized contaminants.

Q: The material has become a sticky gum. What happened?

A: This is likely carbamylation . The primary amine (N3) reacted with

-

Fix: Dissolve the gum in DCM and wash with

. This reverses the carbamate formation, regenerating the free amine. Dry the organic layer immediately with

Q: Can I use antioxidants like BHT?

A: Yes, but with caution. Adding

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] (Standard protocols for amine purification and salt formation).

-

Sustainable Chemical Processes. (2015). Oxidation mechanisms of anilines and electron-rich nitrogen species. American Chemical Society.[7]

-

University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Department of Chemistry Protocols.

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of amine oxidation and carbamate formation).

Sources

- 1. Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. Purification of Laboratory Chemicals - W.L.F. Armarego, Christina Chai - Google Books [books.google.com.ag]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support: Solubilizing 1-(4-Methoxyphenyl)pyrrolidin-3-amine

The Physicochemical Reality

Before attempting to solubilize this compound, it is critical to understand why it resists dissolution. 1-(4-Methoxyphenyl)pyrrolidin-3-amine is a "Janus" molecule with conflicting solubility drivers:

-

The Hydrophobic Anchor: The N-(4-methoxyphenyl) moiety is highly lipophilic and aromatic.[1] It drives the molecule to aggregate and exclude water, causing "oiling out" or precipitation.[1]

-

The Hydrophilic Handle: The primary amine at position 3 is the only significant polar center capable of hydrogen bonding and ionization.[1]

-

The Ionization Trap: The nitrogen attached to the phenyl ring is essentially an aniline derivative (pKa < 4).[1] It is not basic at physiological pH.[1] Only the primary amine (pKa ~9.[1]5) can be protonated to solubilize the molecule.[1]

Implication: At neutral pH (7.0–7.4), the molecule exists largely as a neutral, lipophilic free base.[1] It will not dissolve in water without assistance. [1]

Troubleshooting Guide (Q&A)

Issue 1: "I added water/PBS to the solid, but it won't dissolve."

Diagnosis: You are likely working with the free base form of the compound, which is hydrophobic.[1] The Fix: You must convert the amine into a salt in situ.[1]

Protocol: Acid Titration Method Do not add pure water.[1] Instead, create a protonated stock solution:

-

Weigh the target amount of compound.[1]

-

Add 0.1 M HCl (or 1.0 eq of Acetic Acid) dropwise.

-

Vortex vigorously.[1] The acid protonates the primary amine (

), breaking the crystal lattice and forcing hydration.[1] -

Once dissolved, dilute to volume with water.[1]

Issue 2: "My DMSO stock precipitates when I add it to cell culture media."

Diagnosis: This is the "Solvent Crash-Out" effect.[1] When a high-concentration DMSO stock (e.g., 100 mM) hits an aqueous buffer, the DMSO rapidly diffuses away, leaving the lipophilic drug molecules to aggregate instantly before they can disperse.[1] The Fix: Use the Intermediate Dilution Step (see Diagram 2 below).[1]

Protocol: The Step-Down Dilution

-

Stock: 10 mM in 100% DMSO.

-

Intermediate: Dilute 1:10 into a solvent/surfactant mix (e.g., PBS + 5% Tween-80 or PBS + 10% Solutol HS15).[1]

-

Final: Dilute this intermediate into your assay media.

-

Why this works: The surfactant coats the lipophilic "tail" of the molecule, preventing aggregation as the DMSO concentration drops.[1]

-

Issue 3: "The solution turned pink/brown after 24 hours."

Diagnosis: Oxidative instability.[1] The N-aryl moiety (aniline-like) is electron-rich and susceptible to oxidation by atmospheric oxygen, especially in solution and under light.[1] The Fix:

-

Degas all solvents (sparge with Argon/Nitrogen/Helium) before use.[1]

-

Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the stock solution.[1]

-

Storage: Store DMSO stocks at -20°C or -80°C, protected from light.

Decision Logic & Workflows

Visualization 1: Solubility Strategy Decision Tree

Use this logic flow to determine the correct formulation based on your application.

Caption: Decision matrix for selecting the appropriate solvent system based on compound form and intended application.

Visualization 2: The "Anti-Crash" Dilution Protocol

Standard direct dilution often fails.[1] Use this serial dilution method to maintain solubility.[1]

Caption: Step-wise dilution strategy to prevent kinetic precipitation of lipophilic amines in aqueous media.

Summary Data Table

| Parameter | Free Base | HCl Salt | Recommendations |

| Water Solubility | < 0.1 mg/mL (Insoluble) | > 10 mg/mL (Soluble) | Always use the salt form for aqueous buffers. |

| DMSO Solubility | > 50 mg/mL | > 50 mg/mL | Good for storage stocks.[1] |

| pH Stability | Stable > pH 7 | Stable < pH 6 | Avoid basic pH for the salt form to prevent precipitation.[1] |

| Oxidation Risk | High | Moderate | Protect from light/air.[1] |

References

-

Di, L., & Kerns, E. H. (2015).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and pKa).

-

Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.[1]

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Balakin, K. V., et al. (2004).[1][2] "In silico estimation of DMSO solubility of organic compounds for bioscreening". Journal of Biomolecular Screening, 9(1), 22-31.[1][2]

Sources

Technical Support Center: Troubleshooting Cyclization Steps in Pyrrolidine Ring Formation